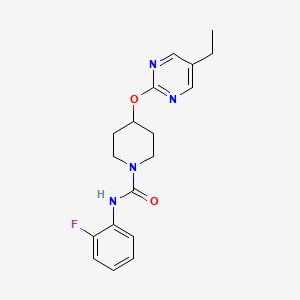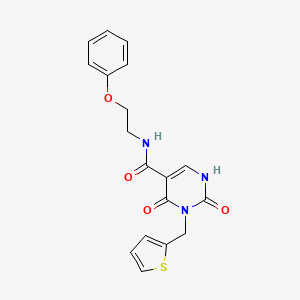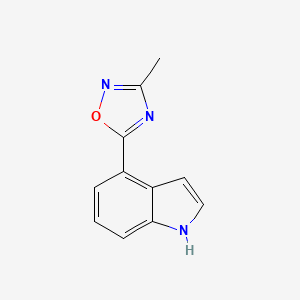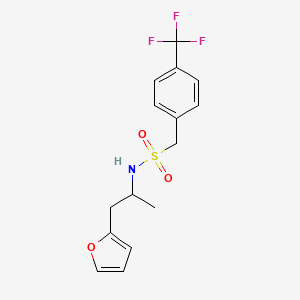
4-(5-Ethylpyrimidin-2-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Ethylpyrimidin-2-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide, also known as JNJ-42165279, is a small-molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases.
Mécanisme D'action
4-(5-Ethylpyrimidin-2-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide exerts its pharmacological effects by selectively inhibiting specific enzymes and signaling pathways. It has been shown to inhibit the activity of various kinases such as JAK2, TYK2, and FLT3, which are involved in the regulation of cell proliferation, survival, and differentiation. This compound also inhibits the activity of specific phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells and induce apoptosis. It also reduces the production of pro-inflammatory cytokines and alleviates pain symptoms. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
4-(5-Ethylpyrimidin-2-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and purified. It has a favorable pharmacokinetic profile, which allows for easy administration and dosing in animal models. However, there are some limitations to using this compound in lab experiments. It is a relatively new compound, and its safety and efficacy in humans are yet to be established. It is also important to note that the effects of this compound may vary depending on the disease model and experimental conditions.
Orientations Futures
There are several future directions for the development and application of 4-(5-Ethylpyrimidin-2-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide. One potential application is in the treatment of cancer, where this compound has shown promising results in preclinical studies. Further studies are needed to evaluate the safety and efficacy of this compound in humans. Another potential application is in the treatment of inflammation and pain, where this compound has also shown promising results. Future studies could focus on optimizing the dosing regimen and evaluating the long-term effects of this compound. Overall, this compound has the potential to be a valuable tool for the development of new therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of 4-(5-Ethylpyrimidin-2-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide involves the reaction of 2-fluoroaniline and 4-(5-ethylpyrimidin-2-yl)oxy-piperidine-1-carboxylic acid in the presence of a coupling agent and a base. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to give the final product. The purity of the compound is ensured by various analytical techniques such as HPLC and NMR spectroscopy.
Applications De Recherche Scientifique
4-(5-Ethylpyrimidin-2-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases such as cancer, inflammation, and pain. In cancer, this compound has been shown to inhibit the growth of tumor cells by targeting specific enzymes and signaling pathways. In inflammation and pain, this compound has been shown to reduce the production of pro-inflammatory cytokines and alleviate pain symptoms.
Propriétés
IUPAC Name |
4-(5-ethylpyrimidin-2-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-2-13-11-20-17(21-12-13)25-14-7-9-23(10-8-14)18(24)22-16-6-4-3-5-15(16)19/h3-6,11-12,14H,2,7-10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOFFRCVXWOAHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2440890.png)
![1-(4-bromophenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2440893.png)
![4-Tert-butyl-3-{4-[(pyridin-4-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2440895.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenethyl)urea](/img/structure/B2440898.png)
![6,7-difluoro-1-(3-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2440899.png)
![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)picolinamide](/img/structure/B2440901.png)
![[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2440903.png)

![2-Methyl-5-(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-yloxy)t hiopheno[2,3-e]benzothiazole](/img/structure/B2440905.png)


![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide](/img/structure/B2440909.png)
